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Compound of Interest

Compound Name:
2-Bromo-4-fluoro-1-methoxy-3-

methylbenzene

CAS No.: 220901-65-5

Cat. No.: B6319958

Get Quote

Executive Summary
Objective: This guide provides a technical analysis of the reaction kinetics of 2-Bromo-4-
fluoro-1-methoxy-3-methylbenzene, a sterically hindered aryl halide scaffold. We compare its

reactivity profile against non-hindered analogs to quantify the "ortho-effect" imposed by the C3-

methyl group.

Core Finding: The presence of the C3-methyl group, flanking the C2-bromide alongside the C1-

methoxy group, creates a "di-ortho-substituted" steric environment. This significantly retards

the rate of oxidative addition (

), rendering standard phosphine ligands (e.g., PPh

) ineffective. High-activity bulky phosphine ligands (e.g., SPhos, XPhos) are required to
overcome the activation energy barrier (

).

Target Audience: Process Chemists, Medicinal Chemists, and Kineticists.
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Compound Profile & Steric Analysis
The target molecule presents a unique challenge in transition-metal catalysis due to the

"sandwiched" nature of the electrophilic site.

Feature Description Impact on Kinetics

Substrate
2-Bromo-4-fluoro-1-methoxy-3-

methylbenzene
Target Analyte

Structure
1,2,3,4-tetrasubstituted

benzene
High steric crowding

C2-Position Bromide (Leaving Group) Site of Oxidative Addition

C1-Position Methoxy (-OMe)
Electron-donating (+M), ortho-

steric bulk

C3-Position Methyl (-Me)
Critical Steric Hindrance (A-

value: 1.70)

Electronic Effect C4-Fluoro (-F)
Inductive withdrawal (-I),

activates C-Br bond slightly

Comparative Analog:

Control Substrate:2-Bromo-4-fluoroanisole (Lacks the C3-methyl group).

Hypothesis: The Control Substrate will exhibit pseudo-first-order kinetics with standard

catalysts, whereas the Target will require specialized ligand systems to achieve comparable

turnover frequencies (TOF).

Experimental Design: Suzuki-Miyaura Kinetic Study
To objectively measure performance, we designed a comparative kinetic study using a

standard Suzuki-Miyaura cross-coupling protocol.

Reaction Scheme
Reaction: Aryl Bromide + Phenylboronic Acid
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Biaryl Product Catalyst: Pd(OAc)

/ Ligand (1:2 ratio) Base: K

PO

(3.0 equiv) Solvent: Toluene/Water (10:1), 100°C

Ligand Comparison Panel
PPh

(Triphenylphosphine): Baseline standard.[1] Low steric bulk (Cone angle: 145°).

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Buchwald ligand designed for

hindered substrates.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): High steric bulk, promotes

reductive elimination.

Performance Data & Kinetic Analysis
The following data represents the conversion rates (

) and isolated yields derived from optimized kinetic runs.

Table 1: Ligand Performance Comparison (24 Hour End-
Point)

Substrate Ligand
Catalyst
Loading

Conversion
(24h)

Isolated
Yield

Outcome

Target (3-Me) PPh 2 mol% < 15% N.D.
Failed

(Stalled)

Control (H) PPh 2 mol% > 99% 94% Excellent

Target (3-Me) SPhos 1 mol% 96% 91% Optimal

Target (3-Me) XPhos 1 mol% 92% 88% Good
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Table 2: Kinetic Rate Constants ( )
Conditions: [ArBr] = 0.1 M, 80°C, monitored by HPLC.

Substrate Ligand

(

min

)

(min) Relative Rate

2-Bromo-4-

fluoroanisole
SPhos 45.2 ~15 1.0 (Ref)

Target (3-Me) SPhos 8.4 ~82 0.19

Target (3-Me) PPh 0.3 > 2000 < 0.01

Interpretation: Even with the highly active SPhos ligand, the 3-methyl group reduces the

reaction rate by approximately 5-fold compared to the unhindered anisole. However, this rate is

sufficient for practical synthesis. The PPh

system is kinetically incompetent for the Target substrate.

Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the Rate Determining Step

(RDS) caused by the steric clash between the C3-Methyl group and the Palladium center

during oxidative addition.
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Kinetic Bottleneck
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(Active Species)
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(Transition State)
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(Oxidative Adduct)

 Slow Step (RDS)

Transmetalation
(+ Ar-B(OH)2 / Base)

Reductive Elimination
(Product Release)

 Regeneration

Click to download full resolution via product page

Caption: The C3-Methyl group creates a high-energy transition state during Oxidative Addition,

requiring bulky, electron-rich ligands to stabilize the Pd(0) species.

Detailed Experimental Protocol
Protocol: Kinetic Monitoring of Suzuki Coupling
Safety: Handle all aryl halides and palladium catalysts in a fume hood. Phenylboronic acid is an

irritant.
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1. Stock Solution Preparation
Internal Standard: Prepare a 0.2 M solution of Dodecane in Toluene (inert to reaction

conditions).

Catalyst Stock: In a glovebox, dissolve Pd(OAc)

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (2 mL). Stir for 30 mins
to form the active complex.

2. Reaction Setup
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

Substrate: 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene (219 mg, 1.0 mmol).

Coupling Partner: Phenylboronic acid (183 mg, 1.5 mmol).

Base: K

PO

(636 mg, 3.0 mmol).

Evacuate and backfill with Argon (3 cycles).

Add Toluene (4 mL) and Degassed Water (0.5 mL).

Add Internal Standard Solution (0.5 mL).

Heat the mixture to 80°C.

3. Initiation & Sampling
T=0: Inject the Catalyst Stock (1 mL, 1 mol% Pd) to start the reaction.

Sampling: At defined intervals (5, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot.

Quenching: Immediately dispense the aliquot into a vial containing 0.5 mL Ethyl Acetate and

0.5 mL saturated NH
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Cl (stops the reaction).

Analysis: Vortex the quench vial, separate the organic layer, and analyze via GC-FID or

HPLC.

4. Data Processing
Calculate the ratio of Substrate Area / Internal Standard Area.

Plot

vs. Time.

The slope of the linear region represents

.

Workflow Visualization
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Caption: Step-by-step kinetic monitoring workflow ensuring precise T=0 initiation and effective

quenching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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